
4-Chloro-2,3,5-trifluoropyridine
概要
説明
4-Chloro-2,3,5-trifluoropyridine is a type of fluorinated pyridine . Fluoropyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of a strong electron-withdrawing substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines, including this compound, is a challenging task . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and three fluorine atoms attached to it .Chemical Reactions Analysis
Fluoropyridines, including this compound, are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . They can undergo various chemical reactions, including nucleophilic substitution and deamination .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It is insoluble in water and denser than water .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Herbicide Intermediates : 4-Chloro-2,3,5-trifluoropyridine is used as a key intermediate in the synthesis of the highly efficient herbicide trifloxysulfuron. This process involves several steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
- Regiochemical Flexibility in Substitutions : The compound exhibits unique regiochemical flexibility, allowing for selective substitutions at different positions on the pyridine ring. This property is critical in developing new synthetic routes and functionalizing the compound for various applications (M. Schlosser et al., 2005).
Applications in Organic Synthesis
- Deprotonation and Carboxylation Studies : Deprotonation of 2,3,5-trichloropyridine, a related compound, has been studied extensively. This research is crucial for understanding the chemical behavior of this compound in organic synthesis, especially for introducing functional groups selectively (Carla Bobbio & M. Schlosser, 2001).
Development of New Chemical Entities
- Creation of Derivatives for Medicinal Chemistry : The compound's versatility allows for the development of new derivatives with potential applications in medicinal chemistry. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, has been achieved, highlighting its potential in the creation of novel pharmaceutical compounds (M. P. Catalani et al., 2010).
Potential in Supramolecular Chemistry
- Use in Supramolecular Structures : The compound's structure and electronic properties make it suitable for use in supramolecular chemistry. Its ability to participate in π-stacking interactions can be leveraged to design complex molecular assemblies (B. Maleki, 2015).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Research has focused on developing new synthesis methods for this compound and its derivatives. These methods aim to increase efficiency, reduce environmental impact, and enable the creation of novel compounds with diverse applications (R. Chambers et al., 2001).
作用機序
Target of Action
4-Chloro-2,3,5-trifluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are usually less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines in general have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds .
Result of Action
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence their effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
Fluoropyridines, including 4-Chloro-2,3,5-trifluoropyridine, have found applications in the agrochemical and pharmaceutical industries . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The interest towards the development of fluorinated chemicals has been steadily increasing . It is expected that many novel applications of fluoropyridines will be discovered in the future .
特性
IUPAC Name |
4-chloro-2,3,5-trifluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLNYNBAFGTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303037 | |
| Record name | 4-Chloro-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914636-17-2 | |
| Record name | 4-Chloro-2,3,5-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



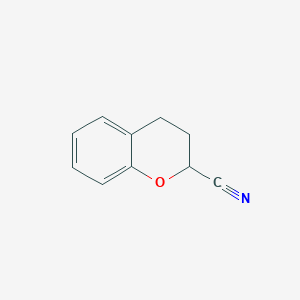
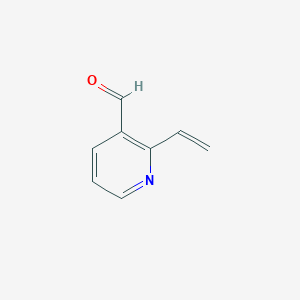

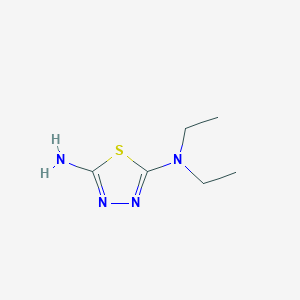


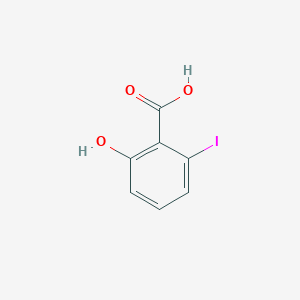




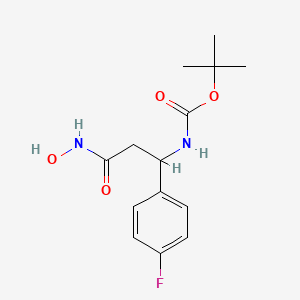

![6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043670.png)